molecular formula C15H11ClN4O2 B12542716 (3-chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate CAS No. 651769-15-2

(3-chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate

Cat. No.: B12542716
CAS No.: 651769-15-2
M. Wt: 314.72 g/mol
InChI Key: VXJCQROFEVWCPT-UHFFFAOYSA-N
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Description

(3-chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate is an organic compound that features a tetrazole ring and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate typically involves the esterification of 4-(2H-tetrazol-5-yl)benzoic acid with (3-chlorophenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done with sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Hydrolysis: The major products are 4-(2H-tetrazol-5-yl)benzoic acid and (3-chlorophenyl)methanol.

    Oxidation and Reduction: Products depend on the specific redox conditions applied.

Scientific Research Applications

Chemistry

In chemistry, (3-chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The tetrazole ring is known for its bioisosteric properties, which can mimic carboxylic acids in drug design, potentially leading to new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of (3-chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate in biological systems involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-bromophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate
  • (4-bromophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate
  • pyridin-3-ylmethyl 4-(2H-tetrazol-5-yl)benzoate

Uniqueness

(3-chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions. This makes it distinct from its brominated counterparts and other similar compounds.

Biological Activity

(3-chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate is an organic compound characterized by its unique structure, which includes a chlorophenyl group and a tetrazole moiety. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The molecular formula of this compound is C15_{15}H13_{13}ClN4_4O2_2, with a molecular weight of approximately 314.73 g/mol .

Structural Features

The compound features:

  • Chlorophenyl Group : Enhances lipophilicity, potentially influencing pharmacokinetic properties.
  • Tetrazole Moiety : Known for various pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.

Biological Activities

The biological activity of this compound is largely attributed to the tetrazole ring, which has been associated with numerous pharmacological effects:

Structure-Activity Relationship (SAR)

The distinct features of this compound enhance its biological activity compared to similar compounds lacking these modifications. Key factors influencing its activity include:

  • Chlorination Position : The presence of chlorine at the para position on the phenyl ring increases lipophilicity and possibly enhances receptor binding affinity.
  • Functional Groups : The combination of ester and tetrazole groups may facilitate interactions with biological targets such as enzymes and receptors .

Comparative Analysis

The following table summarizes some structurally similar compounds and their unique features:

Compound NameMolecular FormulaUnique Features
(4-chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoateC15_{15}H13_{13}ClN4_4O2_2Similar structure but different chlorination position
Pyridin-3-ylmethyl 4-(2H-tetrazol-5-yl)benzoateC15_{15}H13_{13}N5_5O2_2Contains a pyridine ring instead of phenyl
Benzyl 4-(2H-tetrazol-5-yl)benzoateC15_{15}H14_{14}N4_4O2_2Lacks halogen substitution, affecting lipophilicity

Case Studies

Several studies have explored the biological activity of tetrazole derivatives:

  • Antimicrobial Study :
    A study investigating various tetrazole derivatives found that compounds with chlorinated phenyl groups exhibited significant antimicrobial activity against E. coli and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL .
  • Anti-inflammatory Research :
    Research has indicated that certain tetrazole-containing compounds can reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases.
  • Anticancer Investigations :
    Although specific studies on this compound are scarce, related compounds have shown promise in inhibiting cancer cell proliferation in vitro.

Properties

CAS No.

651769-15-2

Molecular Formula

C15H11ClN4O2

Molecular Weight

314.72 g/mol

IUPAC Name

(3-chlorophenyl)methyl 4-(2H-tetrazol-5-yl)benzoate

InChI

InChI=1S/C15H11ClN4O2/c16-13-3-1-2-10(8-13)9-22-15(21)12-6-4-11(5-7-12)14-17-19-20-18-14/h1-8H,9H2,(H,17,18,19,20)

InChI Key

VXJCQROFEVWCPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC(=O)C2=CC=C(C=C2)C3=NNN=N3

Origin of Product

United States

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